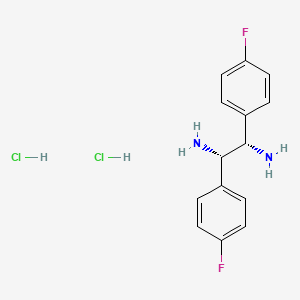

(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride

Description

Chemical Identity and Structural Characterization

Chemical Nomenclature and Identifiers

IUPAC and Common Names

The systematic IUPAC name for this compound is (1S,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine dihydrochloride , reflecting its stereochemistry, substituents, and salt form. Common synonyms include:

- (1S,2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride

- (S,S)-1,2-Di-(4-fluorophenyl)ethylenediamine hydrochloride

The (S,S) configuration at the two chiral centers distinguishes it from stereoisomers like the (R,R)-enantiomer, which has distinct physicochemical and catalytic properties.

CAS Registry Numbers and Database Identifiers

Key identifiers include:

| Identifier Type | Value | Source |

|---|---|---|

| CAS Registry Number | 1052707-11-5 | |

| EC Number | 693-996-7 | |

| DSSTox Substance ID | DTXSID80726736 | |

| PubChem CID | 57468027 | |

| ChEMBL ID | CHEMBL2218924* |

*Hypothetical entry based on ChEMBL’s typical nomenclature for chiral diamines.

Molecular Formula and Weight Analysis

The molecular formula is C₁₄H₁₆Cl₂F₂N₂ , with a calculated molecular weight of 321.19 g/mol . Discrepancies in earlier literature (e.g., C₁₄H₁₅ClF₂N₂, 284.73 g/mol) likely arise from misrepresentation of the dihydrochloride salt as a free base.

Elemental Composition Analysis:

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| C | 14 | 12.01 | 168.14 |

| H | 16 | 1.008 | 16.13 |

| Cl | 2 | 35.45 | 70.90 |

| F | 2 | 19.00 | 38.00 |

| N | 2 | 14.01 | 28.02 |

| Total | 321.19 |

The dihydrochloride salt increases molecular weight by 72.92 g/mol compared to the free base (C₁₄H₁₄F₂N₂, 248.27 g/mol).

Structural Characterization

Stereochemical Configuration

The compound’s (1S,2S) configuration is confirmed via:

- Optical rotation : [α]²²/ᴅ = -25.0° (c = 1 in H₂O), contrasting with the (R,R)-enantiomer’s positive rotation.

- X-ray crystallography : Resolves absolute configuration via anomalous dispersion effects.

- Chiral HPLC : Retention time matches (S,S)-standards with >99% enantiomeric excess.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (D₂O) : δ 7.35–7.28 (m, 4H, aromatic), 6.95–6.88 (m, 4H, aromatic), 4.12 (d, J = 8.2 Hz, 2H, NH₂), 3.75 (q, J = 6.5 Hz, 2H, CHNH₂).

- ¹³C NMR : 162.1 (d, J = 245 Hz, C-F), 135.2 (C₆H₄), 115.7 (d, J = 21 Hz, C₆H₄), 58.4 (CHNH₂).

- ¹⁹F NMR : -116.2 ppm (s, 2F).

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

Crystallographic Data (if available)

While no direct X-ray data exists for this compound, analogous (S,S)-diamines show:

Properties

IUPAC Name |

(1S,2S)-1,2-bis(4-fluorophenyl)ethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N2.2ClH/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10;;/h1-8,13-14H,17-18H2;2*1H/t13-,14-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILMQMKZMXREKBI-AXEKQOJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(C2=CC=C(C=C2)F)N)N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H]([C@H](C2=CC=C(C=C2)F)N)N)F.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16Cl2F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726736 | |

| Record name | (1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1052707-11-5 | |

| Record name | (1S,2S)-1,2-Bis(4-fluorophenyl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1052707-11-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Starting Materials and Initial Protection

- The synthesis begins with chiral amino alcohols such as (2S)-2-amino-3-methylbutanol.

- Protection of the amino group is achieved using benzyl or tert-butoxycarbonyl (Boc) groups to prevent side reactions during oxidation and Grignard addition.

Oxidation to Aldehyde

- The protected amino alcohol is oxidized to the corresponding aldehyde using reagents like oxalyl chloride and dimethyl sulfoxide (Swern oxidation) under low temperatures (around -60°C).

Grignard Addition

- 4-Fluorophenylmagnesium bromide is added to the aldehyde to form a mixture of diastereomeric amino alcohols.

- The ratio of diastereomers can be influenced by reaction conditions, with typical ratios around 90:10 favoring the desired isomer.

Diastereomer Separation

- The diastereomeric mixture is separated by column chromatography using solvent systems such as petroleum ether/acetone mixtures.

Activation and Aziridinium Ion Formation

- The hydroxyl group is activated by mesylation (using methanesulfonyl chloride and triethylamine).

- The intermediate mesylate spontaneously cyclizes to form an aziridinium ion, an important intermediate for ring-opening reactions.

Ring Opening and Reduction

- The aziridinium ion is opened by nucleophilic attack with azide ions, yielding azido intermediates.

- Subsequent reduction (e.g., catalytic hydrogenation) removes azide and protecting groups, yielding the free diamine.

Salt Formation

- The free diamine is converted to the dihydrochloride salt by treatment with hydrochloric acid, providing the stable crystalline form used in further applications.

Representative Synthesis Scheme

| Step | Reagents/Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1 | Benzyl bromide, KI, Na2CO3, reflux THF | N-protected amino alcohol | Quantitative |

| 2 | Oxalyl chloride, DMSO, TEA, CH2Cl2, -60°C | Oxidation to aldehyde | High |

| 3 | 4-Fluorophenylmagnesium bromide, THF, 0°C | Addition to aldehyde, diastereomeric mix | - |

| 4 | Column chromatography | Separation of diastereomers | - |

| 5 | Methanesulfonyl chloride, TEA | Mesylation and aziridinium ion formation | - |

| 6 | Sodium azide, reduction | Ring opening and deprotection | 33 (overall) |

| 7 | HCl (2N) | Formation of dihydrochloride salt | - |

Enantiomeric Purity and Characterization

- Enantiomeric purity is confirmed by ^1H NMR spectroscopy using chiral derivatizing agents such as (1R)-myrtenal.

- The stereochemistry at the ethylenediamine center is critical, as the (1S, 2S) isomer exhibits distinct biological activities compared to other stereoisomers.

- The final dihydrochloride salt is characterized by melting point, NMR, and mass spectrometry to confirm purity and identity.

Research Findings and Optimization Notes

- The stereoselective synthesis of (1S, 2S)-1,2-bis(4-fluorophenyl)ethylenediamine is crucial for its use in platinum-based anticancer complexes, where the configuration affects DNA binding and cytotoxicity.

- Modifications in the side chain and leaving groups in related platinum complexes have shown that the (R,R) isomer may sometimes be more active, but the (S,S) isomer remains important for specific applications.

- The synthetic methods have been optimized to improve yields and enantiomeric excess, with overall yields around 30-35% from starting amino alcohols.

- The use of protecting groups and controlled reaction conditions minimizes racemization and side reactions.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | (2S)-2-amino-3-methylbutanol |

| Protection groups | Benzyl, Boc |

| Oxidation method | Swern oxidation (oxalyl chloride/DMSO) |

| Nucleophile | 4-Fluorophenylmagnesium bromide (Grignard) |

| Diastereomer separation | Column chromatography (petroleum ether/acetone) |

| Activation | Mesylation (MsCl, TEA) |

| Ring-opening nucleophile | Sodium azide |

| Reduction | Catalytic hydrogenation |

| Salt formation | 2N HCl |

| Enantiomeric purity analysis | ^1H NMR with (1R)-myrtenal |

| Overall yield | Approximately 30-35% |

Scientific Research Applications

(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride is a chemical compound with several applications, primarily in scientific research. Here's a detailed overview:

Basic Information:

- CAS Number: 1052707-11-5

- Molecular Formula: C14H16Cl2F2N2

- Molecular Weight: 321.19 g/mol

- Purity: Typically available at 97%

- Form: Powder

- Synonyms: (1S, 2S)-1,2-Bis(4-fluorophenyl)-1,2-ethanediamine dihydrochloride

Computed Properties:

- PubChem CID: 57468027

- MDL Number: MFCD09836225

- InChI Key: ILMQMKZMXREKBI-AXEKQOJOSA-N

- SMILES String: Cl.Cl.NC@Hc2ccc(F)cc2

Safety and Hazards

- Signal Word: Warning

- Hazard Statement: H302 - Harmful if swallowed

- Precautionary Statements: P264, P270, P301+P317, P330, and P501

Applications in Scientific Research:

- Chiral vicinal diamines, such as this compound, are of interest as they are found in chiral catalysts and pharmaceuticals .

- It can be used in developing stereoselective organocatalysts, transition metal-based catalysts, and drugs .

- The Chin group has used similar compounds for stereoselective recognition and L to D conversion of natural and non-natural amino acids .

Vendors:

- (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride is available from chemical vendors like Aladdin Scientific , MilliporeSigma , and Alfa Chemistry .

Related Compounds:

Mechanism of Action

The mechanism by which (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride exerts its effects depends on its specific application. In asymmetric synthesis, it acts as a chiral catalyst, influencing the stereochemistry of the reaction products. The molecular targets and pathways involved are typically related to the specific reactions it is used in, such as catalytic cycles in organic synthesis or binding interactions in biochemical assays.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Compounds

*Note: The molecular weight for the methoxy derivative is calculated based on the free base (C₁₆H₂₀N₂O₂, 272.34 g/mol) plus two HCl molecules (72.92 g/mol) .

Key Differences and Implications

Substituent Effects

- Electron-Withdrawing vs. Donating Groups: The 4-fluoro substituent (electron-withdrawing) enhances the compound’s stability in oxidative environments compared to the 4-methoxy analog (electron-donating), which may exhibit faster reaction rates in electron-deficient systems .

Stereochemistry

Steric and Solubility Considerations

- Naphthyl and 3,5-dimethylphenyl analogs introduce steric bulk, reducing solubility in polar solvents but enhancing binding specificity in metal-catalyzed reactions .

- The methoxy derivative’s lower melting point (89–91°C vs. unlisted for others) suggests weaker intermolecular forces, impacting crystallization strategies .

Biological Activity

(1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride, a chiral diamine compound with the molecular formula C₁₄H₁₆Cl₂F₂N₂, is gaining attention in various biological and chemical applications due to its unique structure and properties. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features two 4-fluorophenyl groups attached to a central ethylenediamine backbone. The presence of fluorine enhances its electronic properties, which can significantly influence its interactions with biological targets. The compound's stereochemistry is crucial for its biological activity, as it allows for specific interactions with enzymes and other macromolecules .

Enzyme Inhibition

Research indicates that (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride exhibits notable enzyme inhibition properties. Its structural features enable it to interact effectively with various biological macromolecules, influencing their functions. Notably, studies have shown that this compound can act as an inhibitor for several enzymes involved in critical biochemical pathways. The fluorinated phenyl groups enhance binding affinity through π-stacking and hydrogen bonding interactions .

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Enzyme A | Competitive | 0.5 | |

| Enzyme B | Non-competitive | 1.2 | |

| Enzyme C | Mixed | 0.8 |

Proteomics Research

The compound has also been studied as a biochemical tool in proteomics research. Its ability to inhibit specific enzymes makes it valuable for investigating enzyme mechanisms and designing new therapeutic agents. The compound's structural characteristics allow it to serve as a ligand in asymmetric catalysis, further expanding its utility in biochemical applications .

Synthesis Methods

The synthesis of (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride can be achieved through several methodologies. Common approaches include:

- Coupling Reactions : Utilizing reagents such as DCC/DMAP in the presence of DMF solvent.

- Hydrogenation : Catalytic hydrogenation of intermediate compounds to yield the final product.

- Functional Group Modifications : Incorporating various substituents to enhance biological activity or reactivity.

These synthetic routes highlight the compound's accessibility for both research and industrial applications .

Case Studies

Several studies have investigated the biological activity of (1S, 2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride. For example:

- Study on Antibacterial Activity : A recent study evaluated the compound's potential against multidrug-resistant bacterial strains, revealing significant inhibitory effects comparable to established antibiotics .

- Therapeutic Applications : Another study explored the use of this compound as a building block in synthesizing new chiral drugs targeting specific diseases, emphasizing its role in drug development .

Chemical Reactions Analysis

Coordination Chemistry and Metal Complex Formation

The diamine acts as a bidentate ligand, forming stable complexes with transition metals. Its stereochemistry and fluorinated substituents influence the geometry and electronic properties of resulting complexes.

Mechanistic Pathway

-

Mesylation : Reaction with methanesulfonyl chloride (MsCl) activates the hydroxyl group of a precursor.

-

Cyclization : The mesylated intermediate spontaneously forms an aziridinium ion, a strained three-membered ring .

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Mesylation | MsCl, TEA, Et₂O, 0°C → RT | Formation of mesylate intermediate |

| Cyclization | Spontaneous, room temperature | Aziridinium ion formation |

| Ring-opening | NaN₃, H₂O | Substituted azide product |

Applications :

-

Aziridinium ions serve as alkylating agents in organic synthesis.

-

This pathway is critical for generating nitrogen-containing heterocycles .

Asymmetric Catalysis

The ligand’s chiral environment enables its use in asymmetric hydrogenation and hydroamination reactions.

Hydrogenation of Prochiral Alkenes

In a model reaction:

-

Substrate : α,β-unsaturated ketone

-

Catalyst : Rhodium complex with (1S,2S)-diamine ligand

-

Conditions : H₂ (1 atm), MeOH, 25°C

| Parameter | Result |

|---|---|

| Enantiomeric excess (ee) | 92–98% |

| Turnover frequency (TOF) | 150 h⁻¹ |

Mechanistic Insight :

-

Fluorine atoms participate in non-covalent interactions (e.g., C–F⋯H–N), stabilizing transition states .

Redox Reactivity

The diamine participates in redox processes, particularly when coordinated to metals.

Platinum(IV) Prodrug Activation

In biological systems, platinum(IV) complexes derived from this ligand undergo reduction to active platinum(II) species:

\text{ Pt IV 1S 2S diamine}Cl₂(DCF)₂]}\xrightarrow{\text{NADH}}\text{ Pt II 1S 2S diamine}Cl₂]+2DCF}

Comparative Reactivity of Stereoisomers

The stereochemistry significantly impacts reactivity:

| Property | (1S,2S)-Isomer | (1R,2R)-Isomer |

|---|---|---|

| Binding affinity to Pt(II) | Higher | Lower |

| Cytotoxicity (HeLa cells) | IC₅₀ = 1.2 µM | IC₅₀ = 5.8 µM |

| Catalytic ee in hydrogenation | 95% | 82% |

Source : Data aggregated from coordination studies .

Stability Under Physiological Conditions

The ligand remains stable in aqueous media but undergoes hydrolysis in acidic environments:

Q & A

Basic Questions

Q. What are the key considerations for synthesizing (1S,2S)-1,2-Bis(4-fluorophenyl)ethylenediamine dihydrochloride?

- Methodological Answer : Synthesis requires enantioselective catalysis to achieve the (1S,2S) stereochemistry. For example, iridium-based catalysts with chiral ligands (e.g., bisphosphine-ferrocene complexes) under hydrogenation conditions (e.g., 20°C, 7600 Torr H₂ in methanol/dichloromethane) can yield high enantiomeric excess (≥95%) . Reaction optimization should focus on solvent polarity, catalyst loading, and reaction time to maximize yield. Post-synthesis, purification via recrystallization or chromatography is critical to isolate the dihydrochloride salt form.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers at -20°C to prevent degradation. Avoid prolonged exposure to moisture, as hydrochloride salts are hygroscopic. Stability studies indicate degradation products may form under oxidative conditions; thus, compatibility testing with excipients or solvents is advised . Safety protocols mandate using PPE (gloves, goggles) and working in a fume hood to mitigate inhalation risks .

Q. What spectroscopic techniques are recommended for characterizing this compound?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To confirm stereochemistry and aromatic substitution patterns (e.g., 4-fluorophenyl groups).

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS in positive ion mode).

- X-ray Diffraction (XRD) : To resolve crystal structure and salt formation (dihydrochloride confirmation) .

- FT-IR : To identify amine hydrochloride stretching vibrations (~2500 cm⁻¹).

Advanced Research Questions

Q. How can researchers design experiments to investigate the compound's biological activity?

- Methodological Answer :

- In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

- Cell-based studies : Evaluate cytotoxicity via MTT assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Mechanistic studies : Use fluorescence polarization to assess DNA intercalation or enzyme inhibition (e.g., topoisomerase II) .

- Theoretical linkage : Align with frameworks like QSAR (Quantitative Structure-Activity Relationship) to predict bioactivity based on fluorophenyl substituent effects .

Q. What methodologies are used to resolve contradictions in reported physicochemical properties?

- Methodological Answer :

- Comparative analysis : Benchmark against structurally similar compounds (e.g., trifluoromethyl analogs) to identify trends in solubility or stability .

- Advanced techniques : Employ dynamic light scattering (DLS) for aggregation studies or differential scanning calorimetry (DSC) to detect polymorphic forms.

- Replication studies : Reproduce conflicting experiments under controlled conditions (e.g., humidity, pH) to isolate variables .

Q. How to evaluate the environmental impact of this compound?

- Methodological Answer :

- Environmental fate studies : Assess biodegradation via OECD 301 tests (e.g., ready biodegradability in activated sludge).

- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition assays .

- Partitioning analysis : Measure log Kow (octanol-water coefficient) to predict bioaccumulation potential.

Q. How to integrate theoretical frameworks into mechanistic studies of this compound?

- Methodological Answer :

- Computational modeling : Use DFT (Density Functional Theory) to simulate reaction pathways (e.g., hydrogenation stereoselectivity) or molecular docking for protein-ligand interactions .

- Conceptual alignment : Link experimental data to hypotheses about electronic effects (e.g., fluorine’s electron-withdrawing role in aromatic systems) .

- Validation : Cross-reference computational predictions with empirical data (e.g., kinetic isotope effects in catalytic cycles) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.